2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
Description
Historical Development of Benzothiadiazine Research
The benzothiadiazine scaffold emerged as a pharmacologically significant structure in the mid-20th century with the discovery of chlorothiazide in 1957, the first thiazide diuretic. Early research focused on modifying the core 1,2,4-benzothiadiazine 1,1-dioxide system to optimize diuretic and antihypertensive effects, leading to hydrochlorothiazide by 1959. By the 1960s, studies demonstrated that structural modifications could dissociate diuretic and antihypertensive activities, as seen in non-diuretic benzothiadiazines retaining vasodilatory properties.
The 21st century witnessed expansion into antiviral applications, with benzothiadiazine dioxide derivatives showing inhibition of HCV polymerase through hydrogen bonding interactions involving the sulfonamide group. Contemporary synthetic approaches, such as regioselective cyclization under solvent-free conditions, have enabled efficient production of diverse benzothiadiazine analogs for structure-activity relationship studies.
Classification and Nomenclature Systems
Benzothiadiazines are systematically classified based on:
- Ring fusion orientation : The parent structure consists of a benzene ring fused to a 1,2,4-thiadiazine ring, with numbering depending on nitrogen positions.
- Oxidation state : The sulfur atom exists as dioxide (1,1-dioxo) in most bioactive derivatives.
- Substituent patterns : Key positions for functionalization include:
The target compound, 2-[(7-chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, follows IUPAC nomenclature rules:
Significance in Medicinal Chemistry Research
Benzothiadiazine derivatives occupy a unique niche in drug discovery due to:
Table 1: Therapeutic Applications of Benzothiadiazine Derivatives
| Derivative Class | Therapeutic Area | Mechanism of Action |
|---|---|---|
| 1,2,4-Benzothiadiazines | Hypertension/Edema | Na+/Cl- cotransporter inhibition |
| 1,2,3-Benzothiadiazines | Antiviral (HCV/HIV) | Polymerase/protease inhibition |
| Phthalazinone hybrids | Oncology/Diabetes | Enzyme modulation |
The structural flexibility of the scaffold allows for:
- Dual-target engagement : Some derivatives inhibit both carbonic anhydrase and sodium-glucose transporters.
- Pro-drug potential : Metabolic activation of thioether linkages enhances tissue specificity.
- Polypharmacology : The 3-nitrobenzamide moiety in the target compound may confer kinase inhibitory activity.
Evolution of Structure-Activity Understanding
Critical advances in structure-activity relationships (SAR) include:
Sulfonamide positioning :
Halogen substitution :
Side chain modifications :
The target compound exemplifies modern SAR principles through its:
- 7-Chloro-1,1-dioxo core : Optimizes electronic effects for target engagement
- 3-(Sulfanylacetamide) group : Balances hydrophilicity and membrane permeability
- 3-Nitrophenyl moiety : Introduces hydrogen bond acceptor capacity for kinase interaction
Properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O5S2/c16-9-4-5-12-13(6-9)27(24,25)19-15(18-12)26-8-14(21)17-10-2-1-3-11(7-10)20(22)23/h1-7H,8H2,(H,17,21)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRCWXZFAXKRRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide typically involves multiple stepsThe final step involves the acylation of the amine group with 3-nitrophenyl acetic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its antihypertensive, antidiabetic, and anticancer properties.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Structurally Related Compounds
Structural and Electronic Differences
- Benzothiadiazine vs. In contrast, Compounds A and B feature simpler acetamide/benzamide backbones, limiting conformational rigidity but improving synthetic accessibility .
- Substituent Positioning: The meta-nitro group in the target compound vs. the para-nitro in Compound B alters electronic distribution.
- Sulfur-Containing Groups : The sulfanyl group in the target compound differs from Compound A’s methylsulfonyl group. Sulfanyl moieties can participate in disulfide bond formation or metal coordination, whereas sulfones are more stable and polar .
Biological Activity
The compound 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is a complex organic molecule that exhibits significant biological activity, particularly in medicinal chemistry. This article explores its structural characteristics, synthesis, biological interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 607.49 g/mol. Its structure includes a benzothiadiazine core and various functional groups that enhance its biological properties. The presence of a chloro substituent and dioxo groups contributes to its reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C15H16Cl2N6O8S4 |
| Molecular Weight | 607.49 g/mol |
| Storage Temperature | -18°C |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the benzothiadiazine core and subsequent modifications to introduce the sulfanyl and acetamide groups. Various industrial methods may be employed to optimize yield and purity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that it has potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.
- Anticancer Properties : Preliminary investigations suggest that it may possess anticancer effects by inducing apoptosis in tumor cells.
- Enzyme Inhibition : The compound can interact with specific enzymes, potentially serving as an inhibitor for certain biochemical pathways.
The biological activity is attributed to its ability to form hydrogen bonds and hydrophobic interactions with biological targets. Molecular docking studies have been employed to elucidate these interactions further.
Case Studies
- Antimicrobial Efficacy : A study conducted on various strains of bacteria demonstrated that the compound effectively inhibited bacterial growth at low concentrations. The minimum inhibitory concentration (MIC) was determined for several pathogens.
- Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that the compound induced significant cytotoxic effects, with IC50 values indicating its potency against specific cancer types.
- Enzyme Interaction Studies : Kinetic assays indicated that the compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.
Comparative Analysis
To understand the uniqueness of this compound relative to similar structures, the following table illustrates comparisons with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Carboxymethylthio)-7-chloro-4H-benzothiadiazine | Contains carboxymethylthio group | Enhanced binding sites for enzyme inhibition |
| 7-Chloro-N-(5-methylisoxazolyl)acetamide | Similar acetamide structure | Different biological activities |
| 6-Chloro-N-(phenyl)acetamide | Lacks sulfur functionality | Simpler structure with fewer interactions |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-[(7-chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling 7-chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-thiol with N-(3-nitrophenyl)-2-chloroacetamide using a base (e.g., triethylamine) in anhydrous dioxane at 20–25°C. Reaction optimization may include solvent selection (polar aprotic solvents enhance nucleophilicity), stoichiometric control of chloroacetyl chloride, and purification via recrystallization from ethanol-DMF mixtures to achieve >95% purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm the presence of the sulfanyl bridge (δ ~3.8–4.2 ppm for CH₂-S) and nitro group (aromatic protons at δ ~7.5–8.5 ppm).
- Mass Spectrometry (HRMS) : Verify the molecular ion peak [M+H]⁺ matching the theoretical mass (±2 ppm).
- X-ray Crystallography (if crystalline): Resolve bond lengths (e.g., S–C bond ~1.78 Å) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) to confirm stereoelectronic effects .
Q. What solvent systems are recommended for in vitro biological assays?
- Methodological Answer : Prepare stock solutions using 5% DMSO with 2% Tween 80 in sterile water to enhance solubility while minimizing cytotoxicity. For stability testing, avoid aqueous buffers with pH >7.5, as the sulfonyl group may hydrolyze .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for derivatives of this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model transition states and activation energies for sulfanyl group substitutions. Pair with cheminformatics tools to screen substituent effects on electronic properties (e.g., Hammett σ constants). Experimental validation via kinetic studies (e.g., monitoring by HPLC) ensures computational reliability .
Q. How should researchers address contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers in solution vs. static crystal structures). Mitigate by:
- VT-NMR : Analyze temperature-dependent spectra to detect conformational exchange.
- SC-XRD vs. PXRD : Compare single-crystal and powder diffraction patterns to rule out polymorphism.
- DFT Conformational Analysis : Calculate energy barriers between rotamers to explain solution-state behavior .
Q. What strategies are effective for evaluating the biological activity of this compound against resistant targets?
- Methodological Answer : Use a dual approach:
- Enzyme Inhibition Assays : Measure IC₅₀ values against purified targets (e.g., kinases) under varied ATP concentrations to assess competitive binding.
- Resistance Profiling : Co-crystallize the compound with mutant proteins (obtained via site-directed mutagenesis) to identify steric/electronic clashes. Optimize substituents at the 3-nitrophenyl moiety to restore binding affinity .
Q. How can synthetic byproducts be characterized and minimized during scale-up?
- Methodological Answer :
- LC-MS/MS Monitoring : Detect intermediates (e.g., over-chlorinated byproducts) in real-time.
- Design of Experiments (DoE) : Vary temperature, catalyst loading, and agitation rates to identify critical process parameters.
- Green Chemistry : Replace dioxane with cyclopentyl methyl ether (CPME) to reduce toxicity and improve yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
